molecular formula C22H28ClN3O B11938772 N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride CAS No. 853349-69-6

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride

Cat. No.: B11938772
CAS No.: 853349-69-6
M. Wt: 385.9 g/mol
InChI Key: MIJNZFMHDCHNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxyphenyl group and an ethane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with Methoxyphenyl Group: The quinoline core is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group.

    Attachment of Ethane-1,2-diamine Moiety: The final step involves the nucleophilic substitution reaction where the ethane-1,2-diamine moiety is attached to the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Diethyl-N2-(2-phenylquinolin-4-yl)ethane-1,2-diamine hydrochloride
  • N1,N1-Diethyl-N2-(2-(4-hydroxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride

Uniqueness

N1,N1-Diethyl-N2-(2-(4-methoxyphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with biological targets, making it a potentially more effective therapeutic agent compared to its analogs.

Properties

CAS No.

853349-69-6

Molecular Formula

C22H28ClN3O

Molecular Weight

385.9 g/mol

IUPAC Name

N',N'-diethyl-N-[2-(4-methoxyphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C22H27N3O.ClH/c1-4-25(5-2)15-14-23-22-16-21(17-10-12-18(26-3)13-11-17)24-20-9-7-6-8-19(20)22;/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,24);1H

InChI Key

MIJNZFMHDCHNSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.